2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
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Overview
Description
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a dimethylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-bromophenyl and 4-chlorophenyl groups followed by their attachment to a dimethylpyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are employed.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted aromatic compounds depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfonyl]-4,6-dimethylpyridine
- 3-[(4-Chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- 2-[(4-Methylphenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
Uniqueness
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these substituents with the sulfonyl groups and dimethylpyridine ring provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4S2/c1-12-11-13(2)22-19(28(25,26)17-7-3-14(20)4-8-17)18(12)27(23,24)16-9-5-15(21)6-10-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQOGWYMMLNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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